1,2-Dibromotetradecane
Description
1,2-Dibromotetradecane (C₁₄H₂₈Br₂) is a dihalogenated alkane with bromine atoms positioned on adjacent carbon atoms in a 14-carbon chain. For instance, describes the preparation of α,ω-dibromotetradecane via magnesium-mediated reactions in ether or toluene, yielding ~30% product . This suggests that this compound may be synthesized through analogous halogenation or coupling reactions, though its reactivity and stability likely differ due to the proximity of bromine atoms.
Properties
CAS No. |
6064-45-5 |
|---|---|
Molecular Formula |
C14H28Br2 |
Molecular Weight |
356.18 g/mol |
IUPAC Name |
1,2-dibromotetradecane |
InChI |
InChI=1S/C14H28Br2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14H,2-13H2,1H3 |
InChI Key |
RMIIYTFMCDXNEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CBr)Br |
Origin of Product |
United States |
Preparation Methods
1,2-Dibromotetradecane can be synthesized through several methods. One common approach involves the bromination of tetradecane using bromine in the presence of an inert solvent such as carbon tetrachloride or chloroform. The reaction typically proceeds under mild conditions, yielding this compound as the primary product . Industrial production methods often involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,2-Dibromotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to tetradecane using reducing agents like zinc and hydrochloric acid.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and zinc for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dibromotetradecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism by which 1,2-dibromotetradecane exerts its effects involves the reactivity of the bromine atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, the compound may interact with cellular components, leading to changes in cell function and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
1,2-Dibromoethane (EDB)
- Molecular Formula : C₂H₄Br₂ (CAS 106-93-4).
- Properties : A volatile liquid (bp 131°C) with high density (2.18 g/cm³). It is highly reactive in elimination reactions due to steric strain between adjacent bromine atoms .
- Toxicity: Classified as a carcinogen (IARC Group 2A) due to its ability to alkylate DNA .
- Application: Historically used as a fumigant and gasoline additive, now restricted due to health risks.
- Comparison : Unlike 1,2-dibromotetradecane, EDB’s short chain and high volatility increase its environmental mobility and acute toxicity.
1,2-Dibromobutane
- Molecular Formula : C₄H₈Br₂ (CAS 533-98-2).
- Properties : Moderately dense (1.78 g/cm³) with a higher boiling point (bp ~200°C) than EDB, reflecting increased chain length .
- Reactivity : Undergoes dehydrohalogenation to form alkenes but is less strained than EDB, leading to slower reaction kinetics.
1,14-Dibromotetradecane
- Molecular Formula : C₁₄H₂₈Br₂ (CAS 37688-96-3).
- Properties : Higher symmetry reduces steric strain, resulting in a higher melting point (50.4°C) and boiling point (est. 332.4°C) compared to the 1,2 isomer .
- Applications : Used in polymer synthesis and as a crosslinking agent, whereas this compound’s adjacent bromines may favor cyclization or intramolecular reactions.
1,2-Dichloroethane (DCA)
- Molecular Formula : C₂H₄Cl₂ (CAS 107-06-2).
- Properties : Lower density (1.25 g/cm³) and reactivity compared to brominated analogs due to weaker C-Cl bonds .
- Environmental Impact : Undergoes reductive dechlorination in anaerobic conditions, whereas brominated compounds like this compound may resist microbial degradation due to stronger C-Br bonds .
Physicochemical and Toxicological Data Table
| Compound | Molecular Formula | CAS Number | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Toxicity Profile |
|---|---|---|---|---|---|---|---|
| This compound | C₁₄H₂₈Br₂ | Not Provided | 356.18 (est.) | ~300 (est.) | <25 (est.) | ~1.3 (est.) | Irritant (inferred) |
| 1,2-Dibromoethane | C₂H₄Br₂ | 106-93-4 | 187.86 | 131 | -95 | 2.18 | Carcinogen (Group 2A) |
| 1,2-Dibromobutane | C₄H₈Br₂ | 533-98-2 | 231.92 | ~200 | -34 | 1.78 | Irritant, moderate toxicity |
| 1,14-Dibromotetradecane | C₁₄H₂₈Br₂ | 37688-96-3 | 356.18 | 332.4 (est.) | 50.4 | 1.338 | Irritant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
